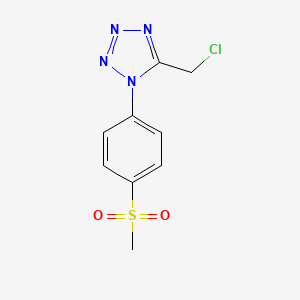
6-Bromo-2-cloropiridin-3-ol
Descripción general
Descripción
6-Bromo-2-chloropyridin-3-ol is a chemical compound with the molecular formula C5H3BrClNO and a molecular weight of 208.44 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloropyridin-3-ol consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached to the 6th position, a chlorine atom attached to the 2nd position, and a hydroxyl group (-OH) attached to the 3rd position .Physical and Chemical Properties Analysis
6-Bromo-2-chloropyridin-3-ol is a solid substance . It has a molecular weight of 208.44 . The InChI key, which is a unique identifier for the compound, is RMZDAJISDIUUMM-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Síntesis orgánica
6-Bromo-2-cloropiridin-3-ol: es un heterociclo halogenado valioso que se utiliza en la síntesis orgánica. Sus sitios reactivos, particularmente los átomos de bromo y cloro, lo convierten en un intermedio versátil para construir moléculas más complejas. A menudo se utiliza en reacciones de acoplamiento cruzado facilitadas por catálisis de paladio .
Química medicinal
En química medicinal, This compound sirve como un bloque de construcción para la síntesis de varios productos farmacéuticos. Su estructura es un componente clave en el desarrollo de inhibidores de quinasas, que son cruciales en las terapias contra el cáncer dirigidas .
Ciencia de los materiales
Las propiedades únicas de este compuesto se exploran en la ciencia de los materiales para crear materiales novedosos. Los investigadores lo utilizan para sintetizar compuestos orgánicos que pueden alterar las propiedades físicas de los materiales, lo que podría conducir a avances en la electrónica y la nanotecnología.
Química analítica
This compound: se puede utilizar como un estándar o compuesto de referencia en química analítica. Su estructura y propiedades bien definidas permiten la calibración de instrumentos analíticos y la validación de métodos analíticos .
Investigación agrícola
El compuesto encuentra aplicaciones en la investigación agrícola, donde se puede utilizar para desarrollar nuevos pesticidas o herbicidas. Su estructura halogenada se puede modificar para dirigirse a plagas o malezas específicas sin dañar los cultivos .
Estudios ambientales
En estudios ambientales, This compound se puede utilizar para estudiar la degradación de compuestos halogenados en el medio ambiente. Comprender su descomposición puede ayudar a evaluar el impacto ambiental de compuestos similares .
Safety and Hazards
6-Bromo-2-chloropyridin-3-ol is classified as Acute Tox. 3 Oral, which means it’s harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .
Análisis Bioquímico
Biochemical Properties
6-Bromo-2-chloropyridin-3-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, 6-Bromo-2-chloropyridin-3-ol can inhibit certain oxidoreductases, leading to alterations in redox states within cells . Additionally, this compound may bind to specific proteins, affecting their conformation and activity, which can have downstream effects on cellular metabolism and signaling pathways.
Cellular Effects
The effects of 6-Bromo-2-chloropyridin-3-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, exposure to 6-Bromo-2-chloropyridin-3-ol can lead to the activation of stress-activated protein kinases, which in turn can alter gene expression profiles and promote apoptotic pathways . Furthermore, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 6-Bromo-2-chloropyridin-3-ol exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity through direct binding to the active sites of target enzymes. This binding can prevent substrate access and catalysis, effectively reducing enzyme activity . Additionally, 6-Bromo-2-chloropyridin-3-ol can induce conformational changes in proteins, affecting their stability and function. These interactions can lead to alterations in cellular signaling and metabolic pathways, ultimately influencing cell fate and function.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Bromo-2-chloropyridin-3-ol in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound can undergo degradation, leading to the formation of by-products that may have different biological activities . In in vitro studies, prolonged exposure to 6-Bromo-2-chloropyridin-3-ol has been associated with sustained activation of stress response pathways and gradual changes in gene expression profiles. In in vivo studies, long-term administration of this compound can result in cumulative effects on tissue function and overall organismal health.
Dosage Effects in Animal Models
The effects of 6-Bromo-2-chloropyridin-3-ol vary with different dosages in animal models. At low doses, this compound may exert protective effects by enhancing stress response pathways and promoting cellular repair mechanisms . At higher doses, 6-Bromo-2-chloropyridin-3-ol can become toxic, leading to adverse effects such as oxidative damage, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range can switch the compound’s role from protective to harmful.
Metabolic Pathways
6-Bromo-2-chloropyridin-3-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, 6-Bromo-2-chloropyridin-3-ol can influence the levels of metabolites, leading to changes in energy production and redox balance within cells.
Transport and Distribution
The transport and distribution of 6-Bromo-2-chloropyridin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Binding proteins can facilitate the localization and retention of 6-Bromo-2-chloropyridin-3-ol within target tissues, influencing its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 6-Bromo-2-chloropyridin-3-ol is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 6-Bromo-2-chloropyridin-3-ol may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure, further modulating cellular processes.
Propiedades
IUPAC Name |
6-bromo-2-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZDAJISDIUUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673921 | |
| Record name | 6-Bromo-2-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52764-12-2 | |
| Record name | 6-Bromo-2-chloro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52764-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521602.png)

![6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1521605.png)


![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)
![2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1521611.png)
![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)

![7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521617.png)
![3-Amino-2-[(4-fluorophenyl)methyl]propanamide](/img/structure/B1521618.png)


![[1-(4-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521625.png)
